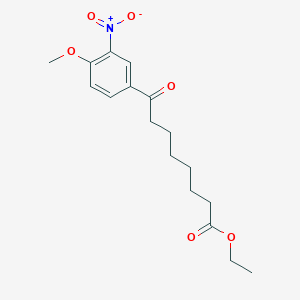

Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate

Description

Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate is an ester derivative featuring a substituted phenyl group (4-methoxy-3-nitrophenyl) attached to an 8-oxooctanoate backbone. This compound is part of a broader class of aryl-substituted octanoate esters, which are frequently utilized as intermediates in pharmaceutical and materials chemistry. Its synthesis typically involves coupling activated phenyl derivatives with ethyl oxooctanoate precursors under controlled conditions .

Properties

IUPAC Name |

ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-3-24-17(20)9-7-5-4-6-8-15(19)13-10-11-16(23-2)14(12-13)18(21)22/h10-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSCADSMAWKMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645844 | |

| Record name | Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-97-9 | |

| Record name | Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes .

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Halides, amines, in the presence of a base such as sodium hydroxide.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Reduction: Ethyl 8-(4-amino-3-methoxyphenyl)-8-oxooctanoate.

Substitution: Ethyl 8-(4-substituted-3-nitrophenyl)-8-oxooctanoate.

Hydrolysis: 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoic acid and ethanol.

Scientific Research Applications

Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Substituent Effects on the Phenyl Ring

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro (NO₂) and chloro (Cl) substituents in the target compound and its 3-chloro analog enhance electrophilicity, making them reactive in nucleophilic substitution or coupling reactions . In contrast, methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups are electron-donating, stabilizing the aromatic ring and altering solubility .

- Steric Effects: Bulkier substituents (e.g., 3,5-dimethylphenyl) reduce reaction rates in sterically demanding processes, as noted in regioselective coupling studies .

Biological Activity

Ethyl 8-(4-methoxy-3-nitrophenyl)-8-oxooctanoate is a synthetic organic compound characterized by its unique molecular structure, which includes a nitrophenyl group and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : Approximately 281.26 g/mol

- CAS Number : 898758-89-9

The compound features an ester group that can undergo hydrolysis, releasing the active acid form, which can interact with various biological targets. The presence of the methoxy and nitro groups on the phenyl ring enhances its lipophilicity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis to yield the corresponding acid, which may modulate various biochemical pathways. The nitrophenyl group is believed to participate in redox reactions, generating reactive intermediates that could exert pharmacological effects, including:

- Antimicrobial activity

- Anti-inflammatory effects

- Potential anticancer properties

Research Findings

Recent studies have explored the compound's efficacy in various biological assays. Below are some highlighted findings:

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity. -

Cytotoxicity Against Cancer Cell Lines :

In vitro assays were conducted on various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results showed that the compound significantly inhibited cell proliferation, with IC50 values of 0.79 µM for HeLa cells and 0.23 µM for MDA-MB-231 cells, suggesting strong antiproliferative effects. -

Anti-inflammatory Properties :

The compound was tested for its ability to reduce pro-inflammatory cytokines in activated macrophages. Results indicated a significant decrease in TNF-alpha and IL-6 levels following treatment with this compound, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.